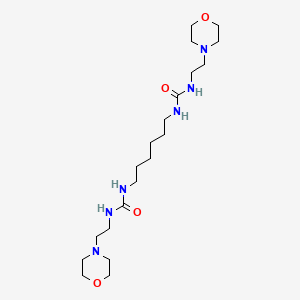
1,1'-Hexamethylenebis(3-(2-morpholinoethyl)urea)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Hexamethylenebis(3-(2-morpholinoethyl)urea) is a synthetic organic compound with the molecular formula C20H40N6O4 It is characterized by the presence of two morpholinoethyl groups attached to a hexamethylene backbone through urea linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Hexamethylenebis(3-(2-morpholinoethyl)urea) typically involves the reaction of hexamethylene diisocyanate with 2-(morpholinoethyl)amine. The reaction proceeds as follows:
-
Step 1: Formation of Intermediate
- Hexamethylene diisocyanate reacts with 2-(morpholinoethyl)amine in a solvent such as dichloromethane.
- Reaction conditions: Room temperature, under an inert atmosphere (e.g., nitrogen).
-
Step 2: Formation of Final Product
- The intermediate formed in step 1 undergoes further reaction to yield 1,1’-Hexamethylenebis(3-(2-morpholinoethyl)urea).
- Reaction conditions: Mild heating (40-50°C) to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-Hexamethylenebis(3-(2-morpholinoethyl)urea) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholinoethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized morpholinoethyl groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1,1’-Hexamethylenebis(3-(2-morpholinoethyl)urea) has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’-Hexamethylenebis(3-(2-morpholinoethyl)urea) involves its interaction with specific molecular targets. The morpholinoethyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their function. The urea linkages provide stability and rigidity to the compound, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
1,1’-Hexamethylenebis(3-(2-methoxyphenyl)urea): Similar backbone but with methoxyphenyl groups instead of morpholinoethyl groups.
1,1’-Hexamethylenebis(3-(2-piperidinoethyl)urea): Contains piperidinoethyl groups, offering different chemical properties.
Uniqueness
1,1’-Hexamethylenebis(3-(2-morpholinoethyl)urea) is unique due to its morpholinoethyl groups, which provide distinct chemical reactivity and biological interactions compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C20H40N6O4 |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
1-(2-morpholin-4-ylethyl)-3-[6-(2-morpholin-4-ylethylcarbamoylamino)hexyl]urea |
InChI |
InChI=1S/C20H40N6O4/c27-19(23-7-9-25-11-15-29-16-12-25)21-5-3-1-2-4-6-22-20(28)24-8-10-26-13-17-30-18-14-26/h1-18H2,(H2,21,23,27)(H2,22,24,28) |
InChI Key |
UWIOLPKCGINZKT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)NCCCCCCNC(=O)NCCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















